6-HO-TFMNA shares similarities with nicotinic acid, a vitamin B3 precursor. Nicotinic acid has various biological functions, including roles in energy metabolism and cellular signaling. Research on 6-HO-TFMNA might explore if it mimics or disrupts any of these functions [PubChem, National Institutes of Health (.gov) - ].
The presence of the trifluoromethyl group (CF3) on the molecule can influence its chemical properties and biological interactions. Scientists might study how this substitution affects the activity of 6-HO-TFMNA compared to unsubstituted nicotinic acid analogs [NCBI bookshelf - ].
6-Hydroxy-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula and a molecular weight of 207.11 g/mol. It is characterized by the presence of a hydroxyl group at the sixth position and a trifluoromethyl group at the fourth position of the nicotinic acid structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties, including high solubility and significant biological activity .
Key reactions include:
6-Hydroxy-4-(trifluoromethyl)nicotinic acid exhibits significant biological activities, particularly in the context of drug development. It has been identified as a potential inhibitor of certain protein-protein interactions, specifically targeting WDR5, which is involved in various cellular processes including gene expression regulation and oncogenesis .
Additionally, studies have shown that this compound may possess anti-inflammatory and neuroprotective properties, making it a candidate for further research in therapeutic applications .
The synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid typically involves several steps:
6-Hydroxy-4-(trifluoromethyl)nicotinic acid has diverse applications:
Interaction studies involving 6-Hydroxy-4-(trifluoromethyl)nicotinic acid focus on its binding affinity to target proteins and enzymes. Research indicates that this compound can effectively disrupt protein-protein interactions, particularly those involving WDR5, which may lead to novel therapeutic strategies against cancers associated with dysregulated gene expression .
Additionally, studies on its pharmacokinetics suggest favorable absorption characteristics, indicating potential efficacy in vivo .
Several compounds share structural similarities with 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxy-6-(trifluoromethyl)nicotinic acid | Hydroxyl at position 4 instead of 6 | Different biological activity profile |
Nicotinic acid | Lacks trifluoromethyl group | More common in dietary sources |
6-Hydroxy-nicotinic acid | No trifluoromethyl substitution | Less lipophilic than 6-Hydroxy-4-(trifluoromethyl)nicotinic acid |
The uniqueness of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid lies in its trifluoromethyl substitution, which significantly alters its physicochemical properties and enhances its biological activity compared to similar compounds. This modification contributes to increased lipophilicity and potentially improved membrane penetration, making it a focus for drug development efforts .
Irritant